![molecular formula C42H48S6 B14259738 2-[5-[5-[5-(5-Ethenylthiophen-2-yl)-3-octylthiophen-2-yl]thiophen-2-yl]thiophen-2-yl]-3-octyl-5-thiophen-2-ylthiophene CAS No. 185350-31-6](/img/structure/B14259738.png)
2-[5-[5-[5-(5-Ethenylthiophen-2-yl)-3-octylthiophen-2-yl]thiophen-2-yl]thiophen-2-yl]-3-octyl-5-thiophen-2-ylthiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-[5-[5-(5-Ethenylthiophen-2-yl)-3-octylthiophen-2-yl]thiophen-2-yl]thiophen-2-yl]-3-octyl-5-thiophen-2-ylthiophene is a complex organic compound belonging to the family of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by multiple thiophene rings and long alkyl chains, making it a subject of interest in materials science and organic electronics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-[5-[5-(5-Ethenylthiophen-2-yl)-3-octylthiophen-2-yl]thiophen-2-yl]thiophen-2-yl]-3-octyl-5-thiophen-2-ylthiophene typically involves multiple steps of coupling reactions. One common method is the Stille coupling reaction, which involves the reaction of organotin compounds with halides in the presence of a palladium catalyst. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon), elevated temperatures (around 100-150°C), and the use of solvents like toluene or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-[5-[5-[5-(5-Ethenylthiophen-2-yl)-3-octylthiophen-2-yl]thiophen-2-yl]thiophen-2-yl]-3-octyl-5-thiophen-2-ylthiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiol derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiophene rings, where substituents like halogens or alkyl groups can be introduced using reagents like halogens (e.g., bromine) or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Halogens, alkyl halides; often in the presence of catalysts like iron or aluminum chloride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or alkylated thiophenes.
Applications De Recherche Scientifique
2-[5-[5-[5-(5-Ethenylthiophen-2-yl)-3-octylthiophen-2-yl]thiophen-2-yl]thiophen-2-yl]-3-octyl-5-thiophen-2-ylthiophene has several scientific research applications, including:
Organic Electronics: The compound is used in the development of organic semiconductors for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Materials Science: Its unique structure makes it a candidate for the design of novel materials with specific electronic and optical properties.
Chemical Sensors: The compound can be used in the fabrication of chemical sensors due to its ability to interact with various analytes, leading to changes in its electronic properties.
Biological Studies: Research is ongoing to explore its potential as a bioactive molecule, particularly in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 2-[5-[5-[5-(5-Ethenylthiophen-2-yl)-3-octylthiophen-2-yl]thiophen-2-yl]thiophen-2-yl]-3-octyl-5-thiophen-2-ylthiophene is primarily related to its electronic properties. The compound can interact with molecular targets through π-π interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the electronic structure and reactivity of the compound, making it suitable for various applications in organic electronics and materials science.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Bis(3-octylthiophen-2-yl)thiophene: A simpler thiophene derivative with fewer thiophene rings and similar alkyl chains.
Poly(3-hexylthiophene): A polymeric thiophene compound widely used in organic electronics.
2,5-Di(thiophen-2-yl)thiophene: Another thiophene-based compound with a simpler structure.
Uniqueness
2-[5-[5-[5-(5-Ethenylthiophen-2-yl)-3-octylthiophen-2-yl]thiophen-2-yl]thiophen-2-yl]-3-octyl-5-thiophen-2-ylthiophene stands out due to its complex structure, which imparts unique electronic and optical properties. The presence of multiple thiophene rings and long alkyl chains enhances its solubility and processability, making it a versatile compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
185350-31-6 |
|---|---|
Formule moléculaire |
C42H48S6 |
Poids moléculaire |
745.2 g/mol |
Nom IUPAC |
2-[5-[5-[5-(5-ethenylthiophen-2-yl)-3-octylthiophen-2-yl]thiophen-2-yl]thiophen-2-yl]-3-octyl-5-thiophen-2-ylthiophene |
InChI |
InChI=1S/C42H48S6/c1-4-7-9-11-13-15-18-30-28-39(33-20-17-27-43-33)47-41(30)37-25-23-34(45-37)35-24-26-38(46-35)42-31(19-16-14-12-10-8-5-2)29-40(48-42)36-22-21-32(6-3)44-36/h6,17,20-29H,3-5,7-16,18-19H2,1-2H3 |
Clé InChI |
ZAQPJBBOLCZDJR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=C(SC(=C1)C2=CC=CS2)C3=CC=C(S3)C4=CC=C(S4)C5=C(C=C(S5)C6=CC=C(S6)C=C)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(Trichloromethanesulfinyl)prop-1-en-1-yl]benzene](/img/structure/B14259659.png)
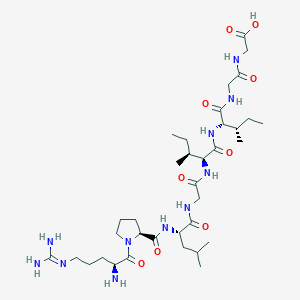
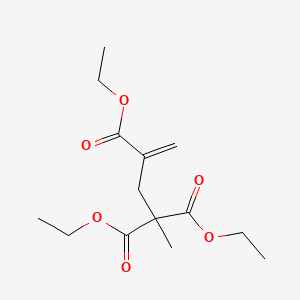
![Pentanediamide, N,N-dimethyl-N'-[3-(methylamino)-3-oxopropyl]-](/img/structure/B14259695.png)

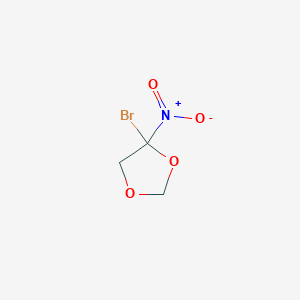
![2-[2-(Fluoromethyl)-1,3-dioxolan-2-yl]benzene-1-sulfonamide](/img/structure/B14259708.png)
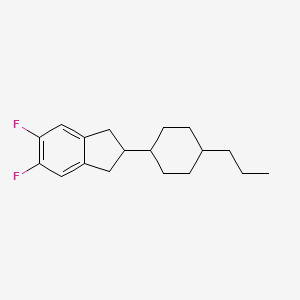
![4-[(2S)-2-(Ethylamino)propyl]-2-methoxyphenol](/img/structure/B14259720.png)
![N-[(2S)-2-[methoxy(diphenyl)methyl]pyrrolidin-1-yl]methanimine](/img/structure/B14259724.png)
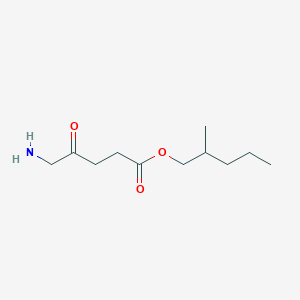

![1-{[(2-Amino-1,3-thiazol-4-yl)(hydroxyimino)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14259749.png)
![(5R)-1-{[tert-Butyl(diphenyl)silyl]oxy}dodeca-3,6-diyn-5-ol](/img/structure/B14259753.png)
